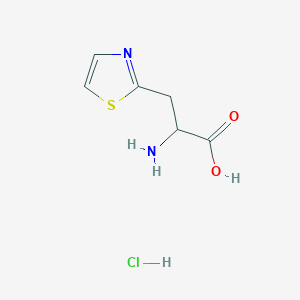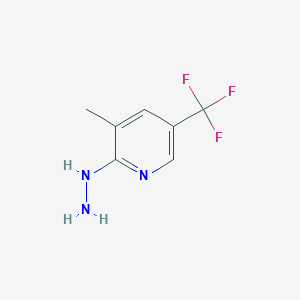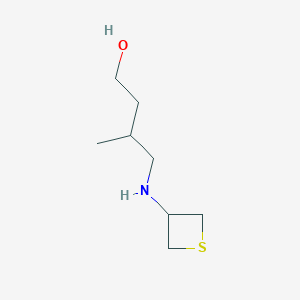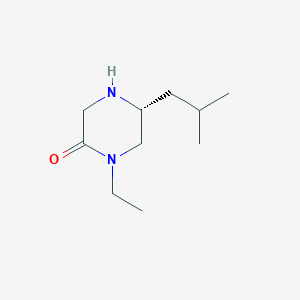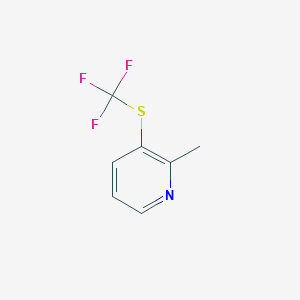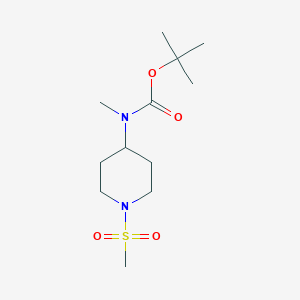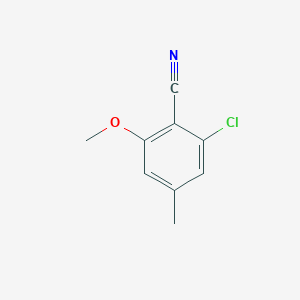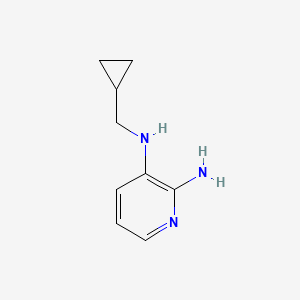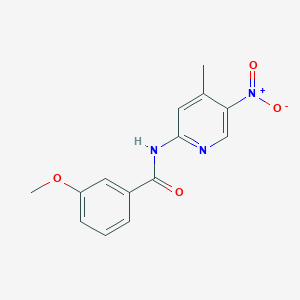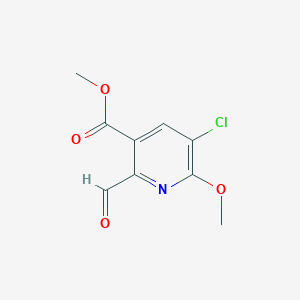
Methyl 5-chloro-2-formyl-6-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-formyl-6-methoxynicotinate is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-formyl-6-methoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinecarboxylic acid with methanol to form 3-pyridinecarboxylic acid methyl ester. This intermediate is then subjected to chlorination using thionyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Methyl 5-chloro-2-carboxy-6-methoxynicotinate.
Reduction: Methyl 5-chloro-2-hydroxymethyl-6-methoxynicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-formyl-6-methoxynicotinate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and intermediates for various applications
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and methoxy groups may also influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Similar structure but lacks the formyl group.
Methyl 5-chloro-6-formyl-2-methoxynicotinate: Similar structure but with different positioning of the formyl group.
Uniqueness
Methyl 5-chloro-2-formyl-6-methoxynicotinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C9H8ClNO4 |
|---|---|
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-formyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8-6(10)3-5(9(13)15-2)7(4-12)11-8/h3-4H,1-2H3 |
Clave InChI |
IDQYUFRUQXIHLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


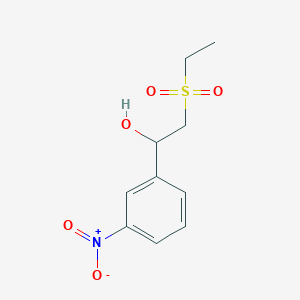

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)

